1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid
Description
1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid (IUPAC name: 1-[[3-(phenylmethoxy)phenyl]methyl]-4-piperidinecarboxylic acid) is a piperidine-derived organic compound with the molecular formula C₂₀H₂₃NO₃ (molecular weight: 325.41 g/mol) . Its structure features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a benzyl group bearing a 3-benzyloxy substituent. This compound is frequently explored in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly due to its ability to modulate receptor interactions through its aromatic and heterocyclic moieties .
Properties
IUPAC Name |
1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(23)18-9-11-21(12-10-18)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLOGZXEPCUJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method includes the protection of the hydroxyl group of benzyl alcohol, followed by the formation of the benzyloxy group. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve continuous flow techniques to enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzylic alcohols or ketones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group may also contribute to the compound’s overall activity by enhancing its solubility and facilitating interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Positional Isomerism: The substitution of the benzyloxy group at the 3- vs. 4-position (e.g., 1-[3-(benzyloxy)benzyl] vs.
Ester vs. Carboxylic Acid : Methyl or benzyl esters (e.g., ) enhance lipophilicity compared to free carboxylic acids, influencing membrane permeability in drug design .
Heterocyclic Modifications : The addition of azetidine () or piperazinyl groups () introduces conformational rigidity or hydrogen-bonding capabilities, critical for optimizing pharmacokinetics .
Table 2: Comparative Physicochemical Properties
| Compound | Water Solubility (Predicted) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | Low | 3.2 | 2 | 4 |
| 1-(2-Chlorobenzoyl)-4-piperidinecarboxylic acid | Moderate | 2.8 | 2 | 4 |
| 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid | Low | 2.5 | 2 | 5 |
Biological Activity
1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular and neurological applications. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 306.38 g/mol
Pharmacological Effects
Research indicates that derivatives of piperidinecarboxylic acids, including this compound, exhibit significant pharmacological activities:
- Inhibition of Phosphodiesterase (PDE) : The compound has been shown to inhibit PDE3 and PDE4 enzymes, which play crucial roles in regulating intracellular levels of cAMP and cGMP. This inhibition can lead to increased cAMP levels in cardiovascular tissues, resulting in reduced platelet aggregation and smooth muscle cell proliferation, which are beneficial in treating conditions like heart failure and arteriosclerosis .
- Neurological Implications : There is evidence suggesting that similar compounds can selectively target sigma-1 receptors, which are implicated in various neurological disorders. This targeting may offer therapeutic benefits for conditions such as depression and anxiety .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- PDE Inhibition : By inhibiting PDE3A and PDE3B, the compound increases cAMP levels, leading to enhanced cardiac contractility without significantly affecting heart rate . This mechanism is crucial for developing cardiotonic agents with improved safety profiles.
- Sigma-1 Receptor Modulation : The compound may also influence sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter systems. This interaction could be beneficial in managing neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity of piperidine derivatives:
- Cardiovascular Studies : A study demonstrated that piperidine derivatives showed enhanced cardiotonic effects compared to traditional treatments. The compounds were evaluated for their ability to improve cardiac function without increasing heart rate, making them suitable candidates for heart failure therapies .
- Neurological Applications : Research focusing on sigma-1 receptor agonists has indicated that compounds similar to this compound can improve cognitive function in animal models of Alzheimer's disease. These findings suggest potential applications in treating cognitive impairments associated with neurodegeneration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
